molecular formula C13H9NOS B1266075 4-(1,3-Benzothiazol-2-yl)phenol CAS No. 6265-55-0

4-(1,3-Benzothiazol-2-yl)phenol

Cat. No. B1266075
CAS RN: 6265-55-0
M. Wt: 227.28 g/mol
InChI Key: ODMDLCWSMSFWCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,3-Benzothiazol-2-yl)phenol and its derivatives involves several chemical reactions, highlighting the compound's versatile chemistry. Notably, these derivatives have been synthesized through reactions of benzothiazole with different reagents, showcasing the adaptability and reactivity of the benzothiazole moiety (Nassiri, 2017). The methodologies employed for synthesis play a crucial role in determining the yield and purity of the final product.

Molecular Structure Analysis

Studies on the crystal structure of 4-(1,3-Benzothiazol-2-yl)phenol derivatives reveal significant insights into their molecular geometry, intermolecular interactions, and the impact of these factors on their physical and chemical properties. The crystal structure determination and Density Functional Theory (DFT) calculations provide a deep understanding of the compound's structure, showcasing the importance of hydrogen bonding and other intermolecular interactions in stabilizing the molecular structure (Mudsainiyan & Jassal, 2016).

Chemical Reactions and Properties

4-(1,3-Benzothiazol-2-yl)phenol participates in a variety of chemical reactions, illustrating its reactivity and potential for further modification. The compound's interactions, such as hydrolysis and photolysis, are of particular interest due to their implications in various chemical processes and potential applications in material science and medicinal chemistry (Wang et al., 2009).

Scientific Research Applications

Fluorescent Probing and Bioimaging

4-(1,3-Benzothiazol-2-yl)phenol and its derivatives are utilized in the development of fluorescent probes. These compounds have been shown to be effective in distinguishing and bioimaging of metal ions like Hg2+ and Cu2+ in living cells. They exhibit distinct fluorescent responses, such as ratiometric fluorescent response and fluorescence quenching behavior, enabling the detection of these metal ions with high sensitivity and selectivity (Gu et al., 2017).

Excited-State Intramolecular Proton Transfer (ESIPT)

The synthesis of various 4-(1,3-Benzothiazol-2-yl)phenol derivatives has led to the exploration of their photo-physical properties, particularly excited-state intramolecular proton transfer (ESIPT) phenomena. These compounds exhibit unique absorption-emission properties, influenced by factors such as solvent polarity, and show characteristics like single absorption and dual emission (Padalkar et al., 2011).

Solvatochromic Behavior and Fluorescence

Solvatochromic behavior and fluorescence properties of benzimidazole/benzothiazole-based azomethines are investigated, showing large Stokes shift and emission in aggregated states. These molecules are sensitive to specific metal ions like Al3+ and Zn2+, demonstrating their potential as fluorescent sensors (Suman et al., 2019).

Synthesis and Antimicrobial Activity

4-(1,3-Benzothiazol-2-yl)phenol derivatives have been synthesized and evaluated for antimicrobial activities. These compounds were found effective against various bacterial and fungal strains, making them a potential class of antimicrobial agents (Padalkar et al., 2016).

Hydrolysis and Photolysis in Antitumor Activity

A study on 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a derivative of 4-(1,3-Benzothiazol-2-yl)phenol, revealed its significant antitumor activity. The compound undergoes hydrolysis and photolysis, generating intermediates with potential therapeutic implications against human breast, colon, and renal cancer cell lines (Wang et al., 2009).

Synthesis and Characterization in Organic Chemistry

Novel thiophene-benzothiazole derivative compounds, including 4-(1,3-Benzothiazol-2-yl)phenol derivatives, have been synthesized and characterized, showing potential in organic chemistry for the development of new materials with unique electronic and absorption behaviors (Ermiş & Durmuş, 2020).

Full-Color Emissive ESIPT Fluorophore

4-(1,3-Benzothiazol-2-yl)phenol derivatives have been used in the development of full-color emissive ESIPT fluorophores. These fluorophores demonstrate significant color changes in response to specific conditions, such as acid recognition or temperature changes, highlighting their potential in fluorescence-based applications (Tsuchiya et al., 2018).

Antifungal Activity Studies

Benzothiazolyl substituted hydrazone Schiff’s bases, including derivatives of 4-(1,3-Benzothiazol-2-yl)phenol, have been synthesized and studied for their antifungal activity. These compounds show potential for treating infections caused by organisms like Candida albicans (Kale et al., 2020).

Future Directions

The future directions for research on “4-(1,3-Benzothiazol-2-yl)phenol” and other benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMDLCWSMSFWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978211
Record name 4-(1,3-Benzothiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-Benzothiazol-2-yl)phenol

CAS RN

6265-55-0
Record name 2-(4-Hydroxyphenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-benzothiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6265-55-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Benzothiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.7 g 2-aminophenol, 4.2 g 4-hydroxybenzoic acid, 4.5 g phosphorus pentoxide and 45 g methanesulfonic acid was stirred for one hour at room temperature and then heated at 90° C. for 10 hours. The reaction mixture was poured slowly into 750 ml 5% sodium bicarbonate solution. The solid which precipitated was collected and dried to give 7.0g 2-(4-hydroxyphenyl)-benzothiazole.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3.7 g 2-aminothiophenol, 4.2 g 4-hydroxybenzoic acid, 4.5 g phosphorus pentoxide and 45 g methanesulfonic acid was stirred for one hour at room temperature and then heated at 90° C. for 10 hours. The reaction mixture was poured slowly into 750 ml 5% sodium bicarbonate solution. The solid which precipitated was collected and dried to give 7.0 g 2-(4-hydroxyphenyl)-benzothiazole.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Morakot, B Tomapatanaget… - Supramolecular …, 2005 - Taylor & Francis
New fluoroionophores 4 and 5 derived from calix[4]arene triester monoacid chloride with 2-amino-4-(1,3-benzothiazol-2-yl)phenol and 4-aminoquinaldine, respectively, have been …
Number of citations: 9 www.tandfonline.com
A Aktaş, M Durmuş, İ Değirmencioğlu - Polyhedron, 2012 - Elsevier
A novel benzothiazole containing phthalonitrile derivative and its peripherally tetra substituted metal free (4), Ni(II) (5), Zn(II) (6), Cu(II) (7) and Ti(IV) (8) phthalocyanines have been …
Number of citations: 24 www.sciencedirect.com
KM Khan, F Rahim, SA Halim, M Taha, M Khan… - Bioorganic & medicinal …, 2011 - Elsevier
Benzothiazole derivatives 1–26 have been synthesized and their in vitro β-glucuronidase potential has been evaluated. Compounds 4 (IC 50 = 8.9 ± 0.25 μM), 5 (IC 50 = 36.1 ± 1.80 μM)…
Number of citations: 106 www.sciencedirect.com
A Kamal, MNA Khan, KS Reddy… - Chemical biology & …, 2008 - Wiley Online Library
Two series of 10‐substituted 5,5‐dioxo‐5,10‐dihydro[1,2,4]triazolo[1,5‐b][1,2,4]benzothiadiazine 2‐methyl/ethyl sulfanyl benzothiazole derivatives (5a–d) and 10‐substituted 5,5‐dioxo‐…
Number of citations: 51 onlinelibrary.wiley.com
R Gawade, P Kulkarni - Journal of the Serbian Chemical Society, 2023 - shd-pub.org.rs
Herein, we have reported the facile synthesis of various benzimidazole/benzothiazole by using DBU–iodine–iodide as a green and simple catalyst. The R3NHI3 complexes have been …
Number of citations: 3 shd-pub.org.rs
PE More, NB Bankar, SG Gaikwad, NS Shinde… - Russian Journal of …, 2023 - Springer
A series of 2-substituted benzimidazole and benzothiazole derivatives were synthesized by condensation of aldehydes with o-phenylenediamine and 2-aminobenzenethiol, respectively…
Number of citations: 0 link.springer.com
A Khalafi-Nezhad, F Panahi, R Yousefi… - Journal of the Iranian …, 2014 - Springer
The magnetic nanoparticles-supported tungstosilicic acid (TSAMNP) was found to be a highly efficient solid acid for the synthesis of benzoazoles in water. TSAMNP catalyst was …
Number of citations: 21 link.springer.com

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